N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

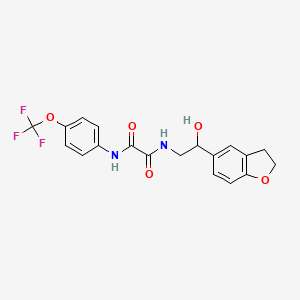

N1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative featuring a 2,3-dihydrobenzofuran core linked to a 2-hydroxyethyl group and a 4-(trifluoromethoxy)phenyl moiety. The compound’s structure combines electron-rich aromatic systems (dihydrobenzofuran) with fluorinated substituents (trifluoromethoxy group), which are known to enhance metabolic stability and lipophilicity in medicinal chemistry.

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O5/c20-19(21,22)29-14-4-2-13(3-5-14)24-18(27)17(26)23-10-15(25)11-1-6-16-12(9-11)7-8-28-16/h1-6,9,15,25H,7-8,10H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STISXXNFYMYDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzofuran-5-carbaldehyde, which is then reacted with appropriate reagents to introduce the hydroxyethyl group. The trifluoromethoxyphenyl group is introduced through a separate reaction, often involving a coupling reaction with a suitable trifluoromethoxyphenyl derivative. The final step involves the formation of the oxalamide linkage under controlled conditions, such as using oxalyl chloride and a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

Reduction: Formation of primary or secondary amines from the oxalamide linkage.

Substitution: Introduction of various nucleophiles in place of the trifluoromethoxy group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. The benzofuran ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydroxyethyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Analysis and Structural Analogues

The compound’s oxalamide bridge distinguishes it from carboxamide-based derivatives (e.g., furopyridine carboxamides in –3). Below is a comparative analysis of key structural features and their implications:

Key Observations :

Fluorinated Groups: The trifluoromethoxy group in the target compound and trifluoroethylamino groups in ’s furopyridine derivatives both leverage fluorine’s electron-withdrawing effects to enhance stability and binding affinity .

Synthetic Routes : The target compound’s oxalamide linkage may require coupling strategies distinct from the carboxamide-forming reagents (e.g., tetramethylisouronium hexafluorophosphate) used in .

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are absent, comparisons can be inferred from structurally related molecules:

- Lipophilicity: The trifluoromethoxy group (logP ~1.5–2.0) likely increases lipophilicity compared to non-fluorinated analogues, similar to the trifluoroethylamino group in .

- Metabolic Stability : The dihydrobenzofuran core may reduce oxidative metabolism compared to fully aromatic systems, as seen in furyloxyfen (), which uses a tetrahydrofuran ring for stability .

Biological Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the oxalamide class, which is recognized for its diverse biological activities, particularly in oncology and antimicrobial research. The unique structural features of this compound, including its dihydrobenzofuran moiety and trifluoromethoxy-substituted phenyl group, contribute to its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits potent inhibition against various cancer cell lines, with IC50 values often below 10 µM, suggesting strong efficacy in targeting cancer cells . The mechanism of action appears to involve disruption of microtubule dynamics, a common target for chemotherapeutic agents.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.5 | Microtubule disruption |

| A549 (Lung Cancer) | 7.0 | Apoptosis induction |

| HeLa (Cervical Cancer) | 9.0 | Cell cycle arrest |

Antimicrobial Properties

In addition to its anticancer activity, N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has shown promising antimicrobial properties . Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial effects .

Table 2: Antimicrobial Activity Data

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study on Breast Cancer Cells : A study investigated the effects of this oxalamide on MCF-7 breast cancer cells. Results indicated that the compound induced significant apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against various pathogens. The findings confirmed that the compound exhibited notable activity against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar oxalamides suggests that modifications in substituents can enhance biological activity. This emphasizes the importance of structural optimization in developing more potent analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?

- Methodological Answer : Multi-step synthesis involving coupling reactions and protecting group strategies is advisable. For example, the dihydrobenzofuran moiety can be synthesized via cyclization of a hydroxyethyl precursor under acidic conditions, followed by oxalamide coupling using EDCI/HOBt as coupling agents. Intermediate purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate stereoisomers . Reaction efficiency can be improved by optimizing stoichiometry (e.g., 1.2 equivalents of activated ester for amide bond formation) and monitoring via TLC or LC-MS.

Q. How should researchers address solubility challenges during purification of this hydrophobic compound?

- Methodological Answer : Solubility issues arise due to the trifluoromethoxy and dihydrobenzofuran groups. Use mixed-solvent systems (e.g., dichloromethane/methanol 9:1) for dissolution before chromatography. For recrystallization, a 3:1 hexane/ethyl acetate mixture at -20°C yields high-purity crystals. Centrifugation (10,000 rpm, 15 min) followed by lyophilization ensures minimal solvent retention .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign diastereotopic protons (e.g., CH2 in dihydrobenzofuran) using 2D COSY and HSQC. The hydroxyl proton (~δ 5.2 ppm) and trifluoromethoxy group (δ 120–125 ppm in 13C) are diagnostic .

- HRMS : Use ESI+ mode with sodium adducts (e.g., [M+Na]+) for accurate mass validation (error < 2 ppm).

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates for key steps like amide coupling or cyclization. Reaction path searches using GRRM or AFIR methods identify energy barriers, enabling selection of catalysts (e.g., DMAP for acetylation) or solvents (e.g., DMF for polar transition states). Experimental validation via kinetic studies (e.g., varying temperature from 0°C to 50°C) refines computational predictions .

Q. What experimental designs resolve contradictions in bioactivity data across assay platforms?

- Methodological Answer :

- Assay Standardization : Use a shared batch of the compound to eliminate purity variability. For cell-based assays, normalize cell passage numbers and serum lots.

- Orthogonal Assays : Pair enzymatic inhibition (e.g., IC50 in kinase assays) with cellular viability (MTT assay) to distinguish direct target effects from cytotoxicity.

- Data Analysis : Apply multivariate regression to identify confounding variables (e.g., DMSO concentration, incubation time). Replicate discrepancies using SPR or ITC for binding affinity validation .

Q. How to establish structure-activity relationships (SAR) for this compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., replace trifluoromethoxy with methoxy or chlorine) and assess bioactivity.

- In Silico Screening : Dock analogs into target proteins (e.g., COX-2 or kinases) using AutoDock Vina to prioritize synthetic targets.

- Pharmacophore Mapping : Overlay active/inactive analogs in MOE to identify critical hydrogen-bond acceptors (e.g., oxalamide oxygen) and hydrophobic regions (dihydrobenzofuran) .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via UPLC-PDA. Add antioxidants (0.1% BHT) or use argon-purged vials to inhibit radical formation.

- Degradant Identification : Isolate major degradants (e.g., hydroxylated byproducts) using preparative HPLC and characterize via NMR/MS. Adjust formulation pH to 6.5–7.0 to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.